molecular formula C8H8N2O4 B137273 Methyl 2-methyl-5-nitroisonicotinate CAS No. 139004-86-7

Methyl 2-methyl-5-nitroisonicotinate

Cat. No.: B137273
CAS No.: 139004-86-7
M. Wt: 196.16 g/mol
InChI Key: CAEZNQXDBVVDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-5-nitroisonicotinate is a pyridine-based ester derivative characterized by a nitro group at the 5-position and a methyl group at the 2-position of the isonicotinate core. It is commercially available in varying quantities (1g to 25g) at premium pricing (e.g., €99.00 for 1g), indicating specialized applications in pharmaceutical or agrochemical research .

Properties

IUPAC Name

methyl 2-methyl-5-nitropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-3-6(8(11)14-2)7(4-9-5)10(12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEZNQXDBVVDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Functional Group Comparison

The compound’s key distinguishing features are its nitro and methyl substituents on the pyridine ring. Below is a comparative analysis with structurally related esters and pyridine derivatives:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Commercial Availability Potential Applications
Methyl 2-methyl-5-nitroisonicotinate C₉H₈N₂O₄* 208.17 5-NO₂, 2-CH₃ 1g–25g (CymitQuimica) Pharmaceutical intermediates
Methyl 6-chloro-5-ethyl-2-iodonicotinate C₉H₉ClINO₂ 325.53 6-Cl, 5-C₂H₅, 2-I Custom synthesis only Cross-coupling reactions
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpene backbone, methyl ester Natural resin extract Antimicrobial agents
Methyl shikimate C₈H₁₂O₅ 188.18 Cyclohexene ester Not specified Antiviral precursor (e.g., Tamiflu®)
Key Observations:
  • Substituent Reactivity :

    • The nitro group in this compound is strongly electron-withdrawing, likely directing electrophilic substitutions to the 3- or 4-positions of the pyridine ring. This contrasts with iodo and chloro groups in Methyl 6-chloro-5-ethyl-2-iodonicotinate, which are meta-directing and useful in Suzuki-Miyaura couplings .
    • Methyl esters in all compounds are hydrolyzable under acidic/basic conditions, but steric hindrance from the 2-methyl group in this compound may slow hydrolysis compared to less hindered analogs like methyl shikimate .
  • In contrast, Methyl 6-chloro-5-ethyl-2-iodonicotinate requires custom synthesis, implying more complex halogenation steps .

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